molecular formula C17H18N2O2 B7475837 2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

Cat. No. B7475837
M. Wt: 282.34 g/mol
InChI Key: ZKSGTQXGTQASLT-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as DMCM, and its chemical formula is C16H18N2O2. DMCM is a benzodiazepine receptor antagonist that has been used in various studies to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

DMCM acts as a competitive antagonist of benzodiazepine receptors in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor and prevents the binding of benzodiazepines, thereby inhibiting their effects on the receptor. This leads to a decrease in the activity of the GABA-A receptor, resulting in reduced inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
DMCM has been shown to produce a variety of biochemical and physiological effects in animal studies. It has been found to increase the release of dopamine in the nucleus accumbens, which is associated with the reward system in the brain. DMCM has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, DMCM has been found to have anxiogenic effects, which means that it increases anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMCM in lab experiments is its ability to selectively antagonize benzodiazepine receptors, which allows for the investigation of the specific effects of benzodiazepines on the central nervous system. DMCM also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, one limitation of using DMCM is its anxiogenic effects, which can complicate the interpretation of results in animal models of anxiety-related disorders.

Future Directions

There are several future directions for research on DMCM and its potential therapeutic applications. One area of interest is the development of novel benzodiazepine receptor antagonists with improved selectivity and efficacy. Another area of research is the investigation of the potential use of benzodiazepine receptor antagonists in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the anxiogenic effects of DMCM and to develop strategies to mitigate these effects in animal models.

Synthesis Methods

The synthesis of DMCM involves a multistep process that begins with the reaction of 2-nitrobenzylamine with 2-chloro-N-methylacetamide to form 2-chloro-N-methyl-N-(2-nitrophenyl)acetamide. This compound is then reduced using sodium borohydride to yield 2-amino-N-methyl-N-(2-nitrophenyl)acetamide. The final step involves the reaction of 2-amino-N-methyl-N-(2-nitrophenyl)acetamide with 2-bromoacetophenone in the presence of potassium carbonate to form DMCM.

Scientific Research Applications

DMCM has been extensively used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. It has been used to study the effects of benzodiazepines on various physiological and biochemical processes, including anxiety, sleep, memory, and addiction. DMCM has also been used to investigate the potential therapeutic applications of benzodiazepine receptor antagonists in the treatment of various psychiatric disorders.

properties

IUPAC Name

2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-15-7-5-4-6-13(15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSGTQXGTQASLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

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